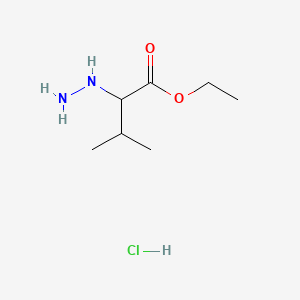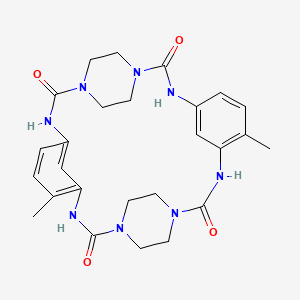
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22222(11,14)1(4,8)1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of methyl groups and nitrogen atoms through various substitution reactions. Common reagents used in these steps include organolithium compounds, halogenated precursors, and nitrogen sources such as amines or azides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, or other reducing agents under controlled temperatures.
Substitution: Halogenated reagents, organometallic compounds, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s nitrogen-rich structure makes it a potential candidate for studying enzyme interactions and protein binding. It can serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its polycyclic structure and functional groups can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials. Its unique properties may enhance the performance of these materials in various applications, including electronics and coatings.
Mechanism of Action
The mechanism by which 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form stable complexes with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazacyclooctane:
Cyclam (1,4,8,11-tetraazacyclotetradecane): Known for its ability to form stable complexes with metal ions, used in various chemical and biological applications.
Porphyrins: Macrocyclic compounds with nitrogen atoms, widely studied for their roles in biological systems and potential therapeutic applications.
Uniqueness
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone stands out due to its highly complex structure and the specific arrangement of nitrogen atoms. This unique configuration provides distinct chemical and physical properties, making it a valuable compound for various advanced applications.
Properties
CAS No. |
6277-08-3 |
|---|---|
Molecular Formula |
C26H32N8O4 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
5,20-dimethyl-1,3,9,11,14,16,22,24-octazapentacyclo[22.2.2.211,14.14,8.117,21]dotriaconta-4,6,8(32),17(29),18,20-hexaene-2,10,15,23-tetrone |
InChI |
InChI=1S/C26H32N8O4/c1-17-3-5-19-15-21(17)29-25(37)33-11-13-34(14-12-33)26(38)30-22-16-20(6-4-18(22)2)28-24(36)32-9-7-31(8-10-32)23(35)27-19/h3-6,15-16H,7-14H2,1-2H3,(H,27,35)(H,28,36)(H,29,37)(H,30,38) |
InChI Key |
SPIDIJIQHOJHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C1)NC(=O)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)NC(=O)N5CCN(CC5)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
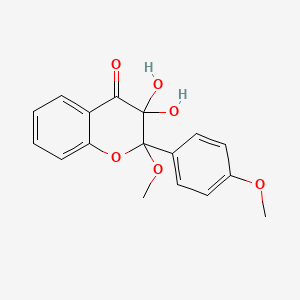

![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
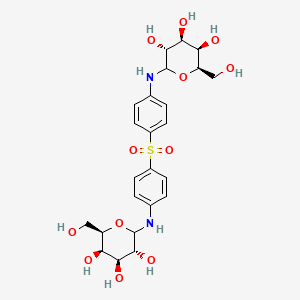


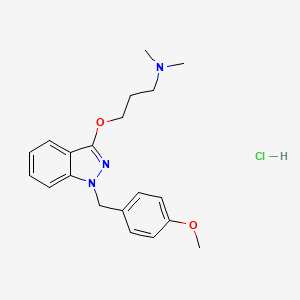

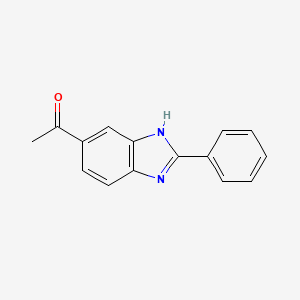
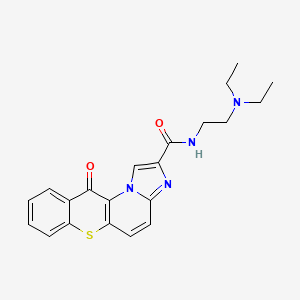
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
